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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target binding affinity and

selectivity of AMG 397, a potent, selective, and orally bioavailable inhibitor of Myeloid Cell

Leukemia-1 (MCL-1). The information presented herein is compiled from preclinical data and is

intended to serve as a comprehensive resource for professionals in the field of drug discovery

and development.

Executive Summary
AMG 397 is a small molecule inhibitor that targets MCL-1, an anti-apoptotic protein of the B-cell

lymphoma 2 (Bcl-2) family.[1] Overexpression of MCL-1 is a common feature in various

cancers, where it promotes tumor cell survival and contributes to drug resistance.[1][2] AMG

397 was developed as a second-generation MCL-1 inhibitor, derived from its predecessor AMG

176, with improved potency and pharmacokinetic properties.[2][3] It exhibits picomolar affinity

for MCL-1, effectively disrupting the protein-protein interaction between MCL-1 and pro-

apoptotic proteins, thereby inducing apoptosis in cancer cells dependent on MCL-1 for survival.

[2][4][5] While demonstrating significant preclinical promise, its clinical development has been

challenged by safety signals, underscoring the complexities of targeting the BCL-2 family of

proteins.[5][6][7]
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The efficacy of a targeted therapeutic is fundamentally determined by its affinity for the

intended target and its selectivity over other related proteins. AMG 397 was engineered for

high-affinity binding to MCL-1 and selectivity against other BCL-2 family members.

Quantitative Binding Affinity
AMG 397 demonstrates exceptionally high binding affinity for its primary target, MCL-1. This

potent interaction is critical for its ability to disrupt the MCL-1 survival signaling at low

concentrations.

Compound Target
Binding
Affinity (Ki)

Cellular
Activity (IC50,
OPM2 cells)

Reference(s)

AMG 397 MCL-1 15 pM 50 nM [2][4][5]

AM-3106

(Advanced Lead)
MCL-1 100 pM 19 nM [2][4]

AMG 176

(Predecessor)
MCL-1 60 pM

Not specified in

these results
[8]

A-1210477

(Reference

Compound)

MCL-1 454 pM
Not specified in

these results
[8][9]

Selectivity Profile
High selectivity is crucial for minimizing off-target effects and associated toxicities. While

specific quantitative selectivity data for AMG 397 against other BCL-2 family members is not

detailed in the provided search results, the data for its closely related predecessor, AMG 176,

indicates a highly selective profile. It is inferred that AMG 397 maintains or exceeds this level of

selectivity.
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Compound Selectivity Target
Fold Selectivity
(over MCL-1)

Reference(s)

AMG 176 BCL-2 > 11,000-fold [2]

BCL-xL > 8,000-fold [2]

Mechanism of Action
AMG 397 functions by competitively binding to the BH3-binding groove on the MCL-1 protein.

[2] This groove is the natural binding site for pro-apoptotic "BH3-only" proteins like BIM. By

occupying this site, AMG 397 prevents MCL-1 from sequestering and neutralizing these pro-

apoptotic partners. The release of proteins like BIM and the subsequent activation of effector

proteins BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP),

cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).

[2][9][10]
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Caption: AMG 397 inhibits MCL-1, leading to apoptosis.
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The characterization of AMG 397's binding affinity and cellular activity involves a suite of

sophisticated biophysical and cell-based assays. Below are detailed methodologies for key

experiments relevant to this analysis.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive assay used to measure protein-protein interactions, making it

ideal for quantifying the disruption of the MCL-1/BIM complex by an inhibitor like AMG 397.[11]

[12]

Objective: To determine the concentration at which AMG 397 inhibits 50% (IC50) of the MCL-1

and BIM interaction.

Principle: The assay uses two fluorophores: a long-lifetime donor (e.g., Europium cryptate) and

an acceptor (e.g., XL665 or Dy647).[11][12] When an antibody-labeled donor (e.g., anti-His-

Europium) binds to a tagged MCL-1 protein (e.g., His-MCL-1) and an acceptor-labeled BIM

peptide are in close proximity, excitation of the donor results in energy transfer to the acceptor,

which then emits light at a specific wavelength.[11] AMG 397 disrupts this interaction,

decreasing the FRET signal.

General Protocol:

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).[13]

Reconstitute His-tagged MCL-1, biotinylated-BIM peptide, Europium-cryptate labeled anti-

His antibody, and Streptavidin-XL665.

Compound Dispensing: In a 384-well assay plate, perform a serial dilution of AMG 397 to

create a dose-response curve.[14]

Protein-Inhibitor Incubation: Add a fixed concentration of His-MCL-1 to the wells containing

the inhibitor and incubate to allow for binding.

Peptide Addition: Add a fixed concentration of biotinylated-BIM peptide to the wells and

incubate to allow for MCL-1/BIM interaction.
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Detection Reagent Addition: Add the detection mix containing Europium-labeled anti-His

antibody and Streptavidin-XL665. Incubate in the dark to allow for binding to the protein and

peptide.

Signal Reading: Read the plate on a TR-FRET compatible microplate reader. Excite the

donor (e.g., at 337 nm) and measure emission at two wavelengths: the donor's (e.g., 620

nm) and the acceptor's (e.g., 665 nm) after a time delay (e.g., 60 µs).[12][14]

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the

inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50

value.
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TR-FRET Experimental Workflow
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Caption: Workflow for a TR-FRET based inhibition assay.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a drug engages with its target protein within the

complex environment of a living cell.[15][16]

Objective: To confirm the binding of AMG 397 to MCL-1 in intact cells by observing a shift in the

protein's thermal stability.

Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).

In CETSA, cells are treated with the drug and then heated.[15] At a specific temperature, the

unbound target protein will denature and precipitate, while the drug-bound fraction remains

soluble. The amount of soluble protein remaining is then quantified, typically by Western blot or

other immunoassays.[16]

General Protocol:

Cell Culture and Treatment: Culture a relevant cell line (e.g., OPM2 multiple myeloma cells)

to ~80-90% confluency.[2][15] Treat the cells with AMG 397 or a vehicle control (DMSO) and

incubate.

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a

temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal

cycler.[15]

Cell Lysis: Lyse the cells to release the intracellular contents (e.g., via freeze-thaw cycles or

lysis buffer).

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the

precipitated, denatured proteins and cell debris.[16]

Quantification: Carefully collect the supernatant containing the soluble protein fraction.

Quantify the amount of soluble MCL-1 using a method like quantitative Western blotting or

an AlphaScreen assay.[17]

Data Analysis: Plot the percentage of soluble MCL-1 against the temperature for both the

drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature

in the drug-treated sample confirms target engagement.[15]
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CETSA Experimental Workflow
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Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
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Kinome Scanning for Selectivity Profiling
To ensure a drug's effects are primarily due to its on-target activity, broad selectivity screening

is essential. KINOMEscan is a competition binding assay technology used to quantitatively

measure the interactions of a compound against a large panel of kinases. While MCL-1 is not a

kinase, similar large-scale panels for other protein families, including BCL-2 members, are

used to assess selectivity.

Objective: To determine the selectivity of AMG 397 by profiling its binding against a large panel

of off-target proteins.

Principle: The test compound is incubated with a DNA-tagged protein target and an

immobilized, active-site directed ligand. The amount of protein that binds to the immobilized

ligand is measured via qPCR of the attached DNA tag. If the test compound binds to the

protein, it prevents the protein from binding to the immobilized ligand, resulting in a reduced

signal.

General Protocol:

Assay Preparation: A fixed concentration of the test compound (e.g., AMG 397) is prepared.

The kinase panel, typically comprising hundreds of human kinases, is arrayed.

Binding Reaction: The compound is incubated with the individual kinases from the panel in

the presence of an immobilized, broad-spectrum kinase inhibitor.

Washing: Unbound protein is washed away.

Quantification: The amount of kinase bound to the solid support is measured using qPCR.

Data Analysis: The results are typically reported as "% Control", where a lower percentage

indicates stronger binding of the test compound. A Kd can also be determined by running the

assay with a range of compound concentrations. This provides a comprehensive map of the

compound's off-target interactions.

Clinical Context
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AMG 397 was the first orally administered MCL-1 inhibitor to enter clinical development.[2] A

Phase 1 clinical trial (NCT03465540) was initiated to evaluate its safety, tolerability, and

efficacy in patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid

leukemia.[5][9][18] However, this trial was placed on clinical hold by the U.S. FDA due to a

"safety signal for cardiac toxicity".[6][7][19] This adverse event has been a challenge for several

MCL-1 inhibitors, highlighting a potential on-target toxicity in cardiomyocytes and the difficulty

in achieving a sufficient therapeutic window for this class of drugs.[20][21][22]

Conclusion
AMG 397 is a preclinical compound characterized by its exceptional, picomolar binding affinity

for MCL-1 and a highly selective profile against other BCL-2 family proteins. Its mechanism of

action, involving the direct inhibition of MCL-1's anti-apoptotic function, has been well-

established through a variety of in vitro assays. The methodologies described, including TR-

FRET and CETSA, are crucial for quantifying target engagement and cellular potency. Despite

its promising preclinical profile, the clinical development of AMG 397 was halted due to cardiac

toxicity, a significant hurdle for the broader class of MCL-1 inhibitors. This underscores the

critical importance of comprehensive selectivity and safety profiling in the development of

targeted cancer therapeutics.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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